



# Quantification of Dihydrouracil in Biological Matrices using Isotope Dilution Mass Spectrometry

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**Application Note and Protocol** 

### Introduction

Dihydrouracil (DHU) is a key metabolite in the catabolic pathway of uracil. Its quantification in biological fluids is crucial for assessing the activity of dihydropyrimidine dehydrogenase (DPD), an enzyme responsible for the breakdown of pyrimidines. Deficient DPD activity can lead to severe toxicity in patients undergoing chemotherapy with fluoropyrimidines like 5-fluorouracil (5-FU), as DPD is the rate-limiting enzyme in their metabolism. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the accurate quantification of endogenous dihydrouracil. This application note provides a detailed protocol for the determination of dihydrouracil in human plasma, serum, and saliva using this advanced analytical technique.

The principle of isotope dilution mass spectrometry involves the addition of a known amount of a stable isotope-labeled internal standard (SIL-IS) of the analyte to the sample.[1] The SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes such as deuterium (2H), carbon-13 (13C), or nitrogen-15 (15N).[1][2] This allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[3]

## **Experimental Protocols**



This section details the necessary reagents, sample preparation procedures, and instrumental conditions for the quantification of dihydrouracil.

### **Materials and Reagents**

- Dihydrouracil (analyte)
- Stable isotope-labeled dihydrouracil (e.g., Dihydrouracil-d4, 5,6-dihydrouracil-<sup>13</sup>C,<sup>15</sup>N<sub>2</sub>) as internal standard (IS)[4][5]
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- · Ammonium acetate
- Ethyl acetate
- Isopropanol
- Human plasma, serum, or saliva (for calibration standards and quality controls)
- Ultrapure water

### **Sample Preparation**

Several methods for sample preparation have been reported, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the sample matrix and the desired level of cleanup.

Protocol 1: Protein Precipitation (for Plasma/Serum)[5][6][7]

- To 100 μL of plasma or serum in a microcentrifuge tube, add the internal standard solution.
- Add 300 μL of cold acetonitrile or methanol to precipitate the proteins.[5][8]
- · Vortex the mixture for 1 minute.



- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume (e.g., 100 μL) of the initial mobile phase.
- Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (for Plasma/Serum)[9][10][11]

- To 100 μL of plasma or serum, add the internal standard.
- Add a suitable extraction solvent, such as ethyl acetate/isopropanol (85:15, v/v).[11]
- · Vortex vigorously for 2 minutes.
- Centrifuge to separate the aqueous and organic layers.
- Transfer the organic layer to a new tube and evaporate to dryness.
- Reconstitute the residue in the mobile phase for injection.

Protocol 3: Solid-Phase Extraction (for Plasma/Serum)[8][12]

- Condition an SPE cartridge (e.g., Strata®-X) with methanol followed by water.[8]
- Load the pre-treated sample (plasma/serum with internal standard, often after protein precipitation) onto the cartridge.
- Wash the cartridge with a weak solvent to remove interferences.
- Elute the analyte and internal standard with a stronger solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate and reconstitute in the mobile phase.

Protocol 4: Dried Saliva Spot (DSS) Extraction[13]



- Punch out a 9 mm disc from the dried saliva spot.
- Place the disc in a tube and add the internal standard.
- Add an extraction solvent (e.g., acetate:isopropyl alcohol 85:15, v/v).[13]
- Vortex and sonicate to ensure complete extraction.
- Centrifuge and transfer the supernatant for analysis.

### LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for specific instruments.

#### Liquid Chromatography (LC)

- Column: A reversed-phase column such as a C18 or a specialized column for polar compounds is recommended. Examples include Acquity UPLC HSS T3 or Kinetex PS C18.
  [6][7][8]
- Mobile Phase A: 0.1% Formic acid in water or an ammonium acetate buffer.[10][14]
- Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[14]
- Flow Rate: 0.3 0.5 mL/min.
- Gradient: A gradient elution is typically used to separate dihydrouracil from other endogenous components. A representative gradient would start with a low percentage of organic phase, which is then increased to elute the analyte.
- Injection Volume: 5 20 μL.

#### Mass Spectrometry (MS)

- Ionization Source: Electrospray ionization (ESI), operated in both positive and negative ion modes, as dihydrouracil can be detected in both polarities.[6][7]
- Scan Type: Multiple Reaction Monitoring (MRM).



 MRM Transitions: The specific precursor-to-product ion transitions for dihydrouracil and its stable isotope-labeled internal standard need to be optimized. Representative transitions are provided in the data tables below.

### **Data Presentation**

The following tables summarize quantitative data from various published methods for dihydrouracil analysis.

Table 1: LC-MS/MS Method Parameters for Dihydrouracil Quantification

Parameter	Method 1	Method 2	Method 3
Reference	Jacobs et al., 2016[5] [6][7][15]	de Abreu et al., 2012[9]	Jiang et al., 2002[11]
Matrix	Human Plasma	Human Plasma	Human Plasma
Sample Prep	Protein Precipitation	Liquid-Liquid Extraction	Liquid-Liquid Extraction
LC Column	Acquity UPLC® HSS T3	XTerra C18	Discovery Amide C16
Mobile Phase	Gradient with water and acetonitrile with formic acid	Isocratic with methanol and 0.1% ammonium hydroxide	Isocratic with 3% methanol solution
Ionization	ESI Positive for UH2, Negative for Uracil	ESI Negative	Not Specified

Table 2: Quantitative Performance Data for Dihydrouracil Assays



Parameter	Method 1	Method 2	Method 3
Reference	Jacobs et al., 2016[5] [6][7][15]	de Abreu et al., 2012[9]	Automated Method, 2020[16]
Linearity Range (ng/mL)	10 - 1000	10 - 500	10 - (not specified)
LLOQ (ng/mL)	10	10	10
Intra-assay Precision (%CV)	≤ 7.2%	10.0%	< 15%
Inter-assay Precision (%CV)	≤ 7.2%	9.0%	< 15%
Accuracy/Bias (%)	± 2.9%	90-110%	< 15%

Table 3: Representative MRM Transitions for Dihydrouracil and Internal Standards

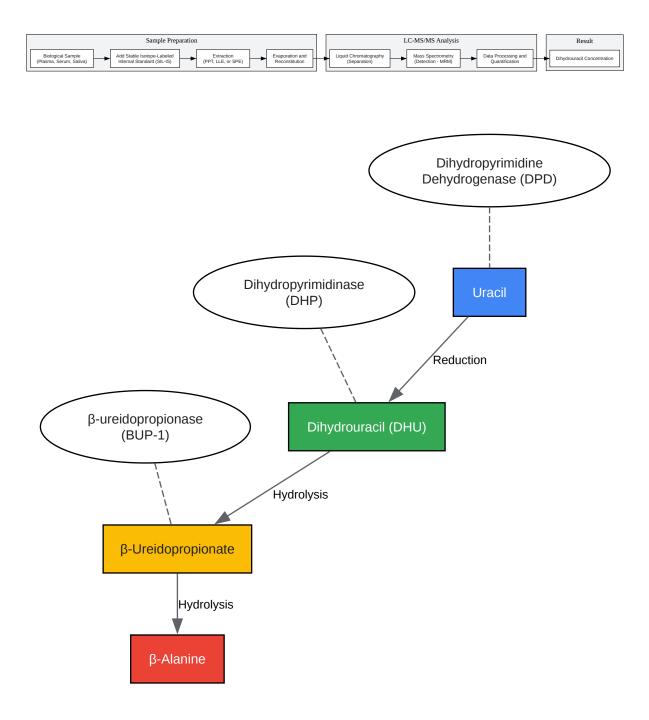
Compound	Precursor Ion (m/z)	Product Ion (m/z)	Polarity
Dihydrouracil	115.1	71.1	Positive
Dihydrouracil	113.1	42.0	Negative
Dihydrouracil-d4	119.1	75.1	Positive
Uracil-15N2	115.0	71.0	Positive
UH2- <sup>13</sup> C4- <sup>15</sup> N2	121.1	75.1	Positive

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

# **Mandatory Visualizations**

The following diagrams illustrate the key processes involved in the quantification of dihydrouracil.





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